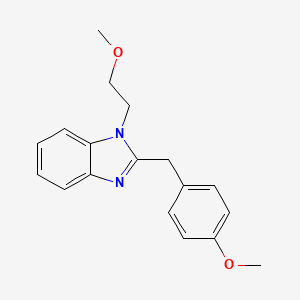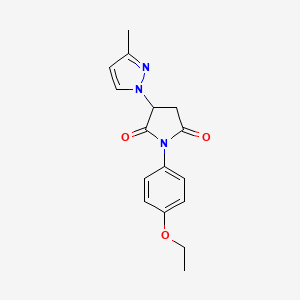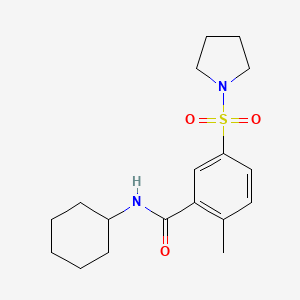![molecular formula C18H21ClN2O5S B4385779 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4385779.png)
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide
Descripción general
Descripción
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that is being developed for the treatment of various types of cancer. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is an important target in cancer therapy.
Mecanismo De Acción
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. This pathway is important for the survival and proliferation of B-cells, which are involved in the development of various types of cancer. By inhibiting BTK, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide disrupts the BCR pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has been shown to have a selective inhibitory effect on BTK, with minimal activity against other kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide is its specificity for BTK, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential directions for future research on 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide. One area of interest is the development of combination therapies that incorporate 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide with other targeted agents or chemotherapy drugs. Another area of interest is the investigation of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide and to identify potential biomarkers that can be used to predict response to treatment.
Aplicaciones Científicas De Investigación
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c19-16-11-15(27(23,24)21-8-2-1-3-9-21)6-7-17(16)26-13-18(22)20-12-14-5-4-10-25-14/h4-7,10-11H,1-3,8-9,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBHTBYCIDWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide](/img/structure/B4385711.png)
![methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4385722.png)
![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4385727.png)



![N-cyclohexyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4385741.png)
![ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4385748.png)

![3-(3-hydroxypropyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4385763.png)
![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4385785.png)

![N-ethyl-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4385797.png)